Cas no 2098103-49-0 (2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol)

2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a fluorinated pyrrolidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it valuable in drug design. The ethoxymethyl and hydroxyl substituents contribute to its versatility as a synthetic intermediate, enabling further functionalization. This compound’s unique pyrrolidine scaffold may also facilitate interactions with biological targets, such as enzymes or receptors. Its well-defined stereochemistry and purity ensure reproducibility in research settings. Suitable for use in medicinal chemistry and material science, it offers a balance of reactivity and stability for advanced synthetic applications.
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol structure
2098103-49-0 structure
Product name:2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
CAS No:2098103-49-0
MF:C10H18F3NO2
MW:241.250633716583
CID:5724720
PubChem ID:121202699

2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidineethanol, 3-(ethoxymethyl)-4-(trifluoromethyl)-
    • 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
    • 2-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanol
    • F1907-6513
    • AKOS026710882
    • 2098103-49-0
    • Inchi: 1S/C10H18F3NO2/c1-2-16-7-8-5-14(3-4-15)6-9(8)10(11,12)13/h8-9,15H,2-7H2,1H3
    • InChI Key: JTFMSVJUIORSRI-UHFFFAOYSA-N
    • SMILES: FC(C1CN(CCO)CC1COCC)(F)F

Computed Properties

  • Exact Mass: 241.12896330g/mol
  • Monoisotopic Mass: 241.12896330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Density: 1.157±0.06 g/cm3(Predicted)
  • Boiling Point: 258.4±35.0 °C(Predicted)
  • pka: 14.74±0.10(Predicted)

2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E168846-1g
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
2098103-49-0
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-6513-1g
2-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
2098103-49-0 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-6513-2.5g
2-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
2098103-49-0 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-6513-5g
2-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
2098103-49-0 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-6513-10g
2-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
2098103-49-0 95%+
10g
$1684.0 2023-09-07
TRC
E168846-500mg
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
2098103-49-0
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-6513-0.25g
2-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
2098103-49-0 95%+
0.25g
$361.0 2023-09-07
TRC
E168846-100mg
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
2098103-49-0
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-6513-0.5g
2-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
2098103-49-0 95%+
0.5g
$380.0 2023-09-07

Additional information on 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol

Research Briefing on 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol (CAS: 2098103-49-0)

In recent years, the compound 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol (CAS: 2098103-49-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine scaffold and trifluoromethyl group, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest findings and developments related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

The structural features of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol make it a versatile candidate for drug discovery. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, which are critical for improving pharmacokinetic properties. Recent studies have focused on its synthesis and optimization, with particular emphasis on stereoselective methods to produce enantiomerically pure forms, as chirality often plays a crucial role in biological activity.

One of the key areas of research has been the evaluation of this compound's biological activity. Preliminary in vitro studies have demonstrated its efficacy as a modulator of specific protein targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a novel kinase target implicated in autoimmune diseases, with an IC50 value in the nanomolar range.

Further investigations have explored the compound's potential in central nervous system (CNS) disorders. Due to its ability to cross the blood-brain barrier, it has been studied as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. Animal models have shown that the compound can reduce neuroinflammation and improve cognitive function, suggesting a neuroprotective effect. These findings are supported by molecular docking studies that highlight its strong binding affinity to key CNS targets.

In addition to its therapeutic potential, the compound's safety profile has also been a subject of research. Toxicology studies conducted in rodents have indicated a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further preclinical and clinical studies are necessary to fully assess its long-term safety and efficacy in humans.

The synthesis of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol has been optimized to achieve high yields and purity. Recent advancements in catalytic methods have enabled more efficient production, reducing costs and environmental impact. These improvements are critical for scaling up production to meet potential future demand for clinical trials and commercialization.

In conclusion, 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical structure, combined with demonstrated biological activity and a favorable safety profile, positions it as a potential lead compound for treating a range of diseases. Ongoing research will be essential to fully unlock its therapeutic potential and translate these findings into clinical applications.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue